molecular formula C19H25N7O5 B2706577 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide CAS No. 941916-78-5

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide

Cat. No. B2706577
CAS RN: 941916-78-5
M. Wt: 431.453
InChI Key: WEZDNNFHCDOBKO-UHFFFAOYSA-N
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Description

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide is a useful research compound. Its molecular formula is C19H25N7O5 and its molecular weight is 431.453. The purity is usually 95%.
BenchChem offers high-quality 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of Pyrimido[1,2‐a]benzimidazoles demonstrates a detailed methodology for generating complex nitrogen-containing heterocycles, which could be analogous to the synthesis of related compounds including "2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide" (Troxler & Weber, 1974).

Radical Scavenging and Antioxidant Properties

  • The study on puerarin and its derivatives' radical scavenging and antioxidant properties reveals the potential of structurally complex molecules in mitigating oxidative stress, suggesting similar research avenues for the compound (Han et al., 2007).

Biochemical Labeling and Neuroprotective Effects

  • Research on the synthesis and evaluation of semi- and thiosemicarbazides containing a methylxanthine moiety for neuroprotective and MAO-B inhibitory activities demonstrates the therapeutic potential of compounds with intricate structures, potentially applicable to "2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide" (Mitkov et al., 2022).

Antioxidant Activity

  • The synthesis and antioxidant activity study of new coumarin derivatives hint at the broad spectrum of applications for compounds with antioxidant properties, which might also relate to the research on "2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide" (Kadhum et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide' involves the reaction of 2-aminoacetic acid hydrazide with 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde in the presence of a suitable catalyst to form the desired compound.", "Starting Materials": [ "2-aminoacetic acid hydrazide", "7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde" ], "Reaction": [ "Step 1: Dissolve 2-aminoacetic acid hydrazide in a suitable solvent such as ethanol or methanol.", "Step 2: Add 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde to the solution and stir the mixture at room temperature for several hours.", "Step 3: Add a suitable catalyst such as acetic acid or sulfuric acid to the reaction mixture and heat the mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent such as ethanol or methanol and dry the product under vacuum to obtain the desired compound." ] }

CAS RN

941916-78-5

Molecular Formula

C19H25N7O5

Molecular Weight

431.453

IUPAC Name

2-[[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]amino]acetohydrazide

InChI

InChI=1S/C19H25N7O5/c1-11-6-4-5-7-13(11)31-10-12(27)9-26-15-16(22-18(26)21-8-14(28)23-20)24(2)19(30)25(3)17(15)29/h4-7,12,27H,8-10,20H2,1-3H3,(H,21,22)(H,23,28)

InChI Key

WEZDNNFHCDOBKO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC(=O)NN)N(C(=O)N(C3=O)C)C)O

solubility

not available

Origin of Product

United States

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